2-(4-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
2-(4-(Ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Benzamido Group: The benzamido group can be attached via an amide coupling reaction using 4-(ethylsulfonyl)benzoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Assembly: The final compound is obtained by coupling the intermediate products under suitable reaction conditions, typically involving heating and the use of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the benzene ring.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-(4-(Ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It can be used as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness: 2-(4-(Ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl and benzamido groups contribute to its potential pharmacological activities, while the trimethylthiophene core provides a stable and versatile scaffold for further modifications.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(4-ethylsulfonylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-5-25(22,23)13-8-6-12(7-9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)24-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUQXUFKLOAHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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